3-Methoxy-2-methyl-1H-inden-1-one
Description
Structure
3D Structure
Properties
CAS No. |
154374-71-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methoxy-2-methylinden-1-one |
InChI |
InChI=1S/C11H10O2/c1-7-10(12)8-5-3-4-6-9(8)11(7)13-2/h3-6H,1-2H3 |
InChI Key |
IJEOYANBTCCPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2 Methyl 1h Inden 1 One and Substituted Indenone Architectures
Strategies for Indenone Core Formation
The formation of the indenone core can be achieved through several synthetic routes. These methods primarily involve the construction of the five-membered ring fused to a benzene (B151609) ring.
Intramolecular Cyclization Reactions in Indenone Synthesis
Intramolecular cyclization reactions are a cornerstone in the synthesis of indenones. These reactions involve the formation of a cyclic compound from a single molecule containing all the necessary atoms.
Friedel-Crafts Acylation Approaches
Intramolecular Friedel-Crafts acylation is a powerful and widely used method for synthesizing cyclic ketones, including indenones. orgsyn.orgmasterorganicchemistry.com This reaction typically involves the cyclization of a carboxylic acid or its derivative, such as an acyl chloride, onto an aromatic ring in the presence of a Lewis or Brønsted acid catalyst. orgsyn.orgmasterorganicchemistry.com The efficiency of this method is often influenced by the substitution pattern on the precursor molecule.
An improved protocol for constructing substituted indenones highlights the importance of substitution at the 2-position of the indenone. cdnsciencepub.com For instance, the presence of a methyl or ethyl group at this position significantly enhances the yield of the cyclized product, whereas the absence of a substituent leads to poor yields. cdnsciencepub.com However, a bulky substituent like a benzyl (B1604629) group can diminish this positive effect. cdnsciencepub.com
The use of Meldrum's acid derivatives provides an alternative and efficient route to 2-substituted 1-indanones, overcoming some of the challenges associated with the cyclization of carboxylic acids or acid chlorides. orgsyn.org This approach allows for facile α-alkylation before the Friedel-Crafts acylation step. orgsyn.org
| Precursor Type | Catalyst/Reagent | Key Findings | Reference |
| 3-Arylpropanoic acids | Niobium pentachloride (NbCl5) | Good yields at room temperature; NbCl5 acts as both reagent and catalyst. | researchgate.net |
| Benzyl Meldrum's acid derivatives | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Provides an expedient and efficient entry into 2-substituted 1-indanones. | orgsyn.org |
| 3-Arylpropanoic acids | Metal triflates in ionic liquids | Environmentally benign, short reaction times, and catalyst can be reused. | researchgate.net |
| 1,3-Diarylpropynones | Superacids (e.g., HSO3F, CF3SO3H) | Fast and efficient one-pot synthesis of 3-arylindenones with high yields. | researchgate.net |
Nazarov Reaction Pathways
The Nazarov cyclization is an electrocyclic reaction used to synthesize cyclopentenones, which can be adapted for indenone synthesis. wikipedia.orgthermofisher.com The classical Nazarov reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com Modern variations have expanded the scope of this reaction, allowing for the use of different substrates and catalysts. wikipedia.org
The key step is the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclization. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the Nazarov cyclization can be influenced by substituents on the divinyl ketone skeleton. organic-chemistry.org For instance, electron-donating and -withdrawing groups can polarize the conjugated system, leading to improved regioselectivity. organic-chemistry.org Silicon-directed Nazarov cyclizations have also been developed to control the outcome of the reaction. wikipedia.orgorganic-chemistry.org
While the Nazarov cyclization is a powerful tool, challenges such as low diastereoselectivity can arise due to racemization under strongly acidic conditions. organic-chemistry.org Research into asymmetric induction using chiral Lewis acids is ongoing to address this limitation. organic-chemistry.org
| Reaction Type | Key Features | Challenges | Reference |
| Classical Nazarov | Acid-catalyzed 4π-electrocyclization of divinyl ketones. | Low regioselectivity with similarly substituted side chains. | wikipedia.orgorganic-chemistry.org |
| Silicon-Directed Nazarov | Uses the β-effect of silicon to stabilize carbocations and direct cyclization. | wikipedia.orgorganic-chemistry.org | |
| Interrupted Nazarov | The intermediate cation is trapped by a nucleophile. | nih.gov | |
| Asymmetric Nazarov | Aims to control stereoselectivity using chiral catalysts. | Low enantioselectivity and need for stoichiometric amounts of chiral Lewis acids. | organic-chemistry.org |
Cyclization of 3-Arylpropionic Acids and Esters
The cyclization of 3-arylpropionic acids and their corresponding esters is a direct and common method for the synthesis of indanones, which are precursors to indenones. researchgate.netcdnsciencepub.com This transformation is typically achieved through intramolecular Friedel-Crafts acylation. researchgate.netcdnsciencepub.com
Various acid catalysts can be employed for this cyclization, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and Lewis acids like niobium pentachloride (NbCl5). masterorganicchemistry.comresearchgate.net NbCl5 has been shown to be an effective catalyst, promoting the reaction in good yields at room temperature by converting the carboxylic acid to the corresponding acyl chloride in situ before catalyzing the cyclization. researchgate.net
The reaction conditions and the nature of the substrate can significantly impact the yield and success of the cyclization. For example, an improved protocol involving the aldol (B89426) reaction of a dianion of a carboxylic acid with an aldehyde has been developed to provide better access to the necessary 3-aryl-3-hydroxypropionic acid precursors, leading to improved yields of the final indenone. cdnsciencepub.com
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including indenones. These methods often offer high efficiency, selectivity, and functional group tolerance.
Rhodium-Catalyzed Carbonylative Arylation of Alkynes
Rhodium-catalyzed reactions have been successfully employed for the synthesis of indenones. One notable method involves the carbonylative arylation of alkynes. nih.gov In this process, a rhodium catalyst facilitates the reaction between an aryl compound, an alkyne, and carbon monoxide to construct the indenone skeleton.
A novel and efficient rhodium-catalyzed procedure has been developed for the preparation of silyl-substituted indenones from silanes and internal alkynes in the presence of carbon monoxide, affording good to excellent yields. nih.gov Another rhodium-catalyzed approach involves the C-H activation and carbocyclization of aryl ketones with alkynes to regioselectively synthesize indenols, which can then be oxidized to indenones. nih.gov Furthermore, rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes provides a redox-neutral pathway to indenones under mild conditions with good functional group tolerance. acs.org
| Reactants | Catalyst System | Key Features | Reference |
| Silanes, internal alkynes, CO | Rhodium catalyst | Efficient synthesis of silyl-substituted indenones. | nih.gov |
| Aryl ketones, alkynes | Rhodium catalyst | Regioselective synthesis of indenols via C-H activation. | nih.gov |
| N-tert-butyl-α-arylnitrones, internal alkynes | Rhodium(III) catalyst | Redox-neutral synthesis of indenones under mild conditions. | acs.org |
Palladium-Catalyzed Carbonylative Cyclization Protocols
Palladium-catalyzed reactions are a cornerstone in the synthesis of indenones. These methods often involve the cyclization of suitable precursors with the incorporation of a carbonyl group, frequently from carbon monoxide. nih.govbohrium.com
A notable approach involves the palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes, which yields 2,3-disubstituted indenones with moderate to good yields and high regioselectivity. nih.gov The reaction proceeds through the transmetalation of Pd(II) with an aromatic aldehyde, insertion of the internal alkyne, and subsequent intramolecular nucleophilic addition. nih.gov
Another strategy is the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides, which provides a route to N-acyl indoles. rsc.org While not directly yielding indenones, this method highlights the versatility of palladium catalysis in related cyclocarbonylation reactions. Furthermore, a ligand-free palladium-catalyzed three-component carbonylation reaction has been developed for indenone construction, accommodating various substrates and providing moderate to excellent yields. bohrium.com This process is believed to proceed via the in situ formation of palladium nanoparticles. bohrium.com
The table below summarizes key aspects of palladium-catalyzed indenone synthesis.
| Reactants | Catalyst System | Key Features | Products |
| Benzenecarbaldehydes and internal alkynes | Palladium(II) | High regioselectivity, moderate to good yields. nih.gov | 2,3-Disubstituted indenones nih.gov |
| Vinyl iodides and arylboronic acids | Ligand-free palladium | Cascade reaction, good functional-group compatibility. bohrium.com | Indenones bohrium.com |
| Arynes and methyl allyl carbonates | Palladium catalyst | Selective synthesis depending on substrates and ligands. nih.gov | 2-Methylene-3-substituted-2,3-dihydro-1H-inden-1-ones and 2-benzylidene-2,3-dihydro-1H-inden-1-ones nih.gov |
| o-Iodophenols and terminal acetylenes | PdCl2 in phosphonium (B103445) salt ionic liquids | Ligand-free, atmospheric CO pressure, high yields. organic-chemistry.org | Chromones (related structures) organic-chemistry.org |
Nickel-Catalyzed Reductive Cyclization and Carboacylation Reactions
Nickel catalysis provides a powerful alternative for the synthesis of indenone and indanone frameworks. These methods often exhibit high efficiency and can tolerate a wide range of functional groups. researchgate.netorganic-chemistry.org
One significant approach is the nickel-catalyzed intramolecular carboacylation of ortho-allylbenzamides with arylboronic acid pinacol (B44631) esters. This reaction, triggered by the oxidative addition of an amide C-N bond to a nickel(0) catalyst, produces 2-benzyl-2,3-dihydro-1H-inden-1-ones in moderate-to-high yields. researchgate.net Nickel-catalyzed reductive cyclization of organohalides also offers a mild and convenient route to various carbo- and heterocyclic structures. organic-chemistry.orgelsevierpure.com This method often uses a NiCl2•DME/Pybox complex with zinc powder in methanol. organic-chemistry.org
Furthermore, nickel-catalyzed three-component 1,2-carboacylation of alkenes has been developed to synthesize ketones, highlighting the versatility of nickel in C-C bond formation. mdpi.com In the context of indenone synthesis, nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate with alkynes provide a highly effective route to a wide range of indenones with excellent regioselectivities. rsc.org
The following table details various nickel-catalyzed reactions for the synthesis of indenone-related structures.
| Reactants | Catalyst System | Key Features | Products |
| ortho-Allylbenzamides and arylboronic acid pinacol esters | Nickel(0) catalyst | Exo-selective carboacylation, moderate-to-high yields. researchgate.net | 2-Benzyl-2,3-dihydro-1H-inden-1-ones researchgate.net |
| Unsaturated alkyl halides | NiCl2•DME/Pybox complex, zinc powder | Mild, free-radical cyclization, high yields. organic-chemistry.org | Carbo-, oxa-, and azacycles organic-chemistry.org |
| 2-Styryl ketones | Nickel (or Rhodium) catalyst | Catalyst-controlled regioselectivity. chinesechemsoc.org | 2- or 3-substituted indanones chinesechemsoc.org |
| Substituted 2-formylphenyl trifluoromethanesulfonate and alkynes | Nickel catalyst | High yields, excellent regioselectivities. rsc.org | Indenones rsc.org |
| Enals/enoates and alkynes | Nickel catalyst | Reductive cycloaddition. organic-chemistry.orgacs.org | Cyclopentenols/Cyclopentenones organic-chemistry.orgacs.org |
Rhodium(III)-Catalyzed Cycloaddition Reactions with Sulfoxonium Ylides
Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of indenone derivatives through C-H activation and cycloaddition strategies. acs.orgresearchgate.net A key development is the Rh(III)-catalyzed [3+2] annulation of sulfoxonium ylides with 1,3-diynes, which delivers alkynated indenone derivatives. acs.orgresearchgate.net This protocol is characterized by its good functional group tolerance, broad substrate scope, and moderate to excellent yields under mild conditions. acs.orgresearchgate.net
In a related transformation, the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes leads to the formation of indanone derivatives via a formal [4+1] cycloaddition. researchgate.net This reaction proceeds through a C-H oxidative alkenylation, followed by a series of steps including a 1,2-carbon shift. researchgate.net
The table below provides an overview of Rh(III)-catalyzed reactions for indenone and indanone synthesis.
| Reactants | Catalyst System | Key Features | Products |
| Sulfoxonium ylides and 1,3-diynes | Rh(III) catalyst | Redox-neutral [3+2] annulation, mild conditions. acs.orgresearchgate.net | Alkynated indenone derivatives acs.orgresearchgate.net |
| α-Carbonyl sulfoxonium ylides and activated alkenes | Rh(III) catalyst | Formal [4+1] cycloaddition, good functional group tolerance. researchgate.net | Substituted indanone derivatives researchgate.net |
| Benzimidates and alkenes | Rhodium catalyst with Mn(OAc)2 | Multistep cascade reaction, one-pot synthesis. organic-chemistry.org | Difunctionalized indenones organic-chemistry.org |
| N-iminopyridinium ylides and alkynes | Rh(III) catalyst | C–H activation/annulation, N–N bond cleavage. rsc.org | Isoquinolones rsc.org |
Silver Nitrate-Promoted C-C Coupling Strategies
While less common as the primary catalyst, silver compounds can play a crucial role in promoting C-C bond formation for the synthesis of indenone-related structures, often in conjunction with other transition metals. For instance, in Rh(III)-catalyzed reactions, silver salts like AgNTf2 and AgBF4 are often screened as additives to improve reaction efficiency. researchgate.net
One-Pot Syntheses and Tandem Reaction Sequences (e.g., Michael Addition-Elimination)
One-pot syntheses and tandem (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps without isolating intermediates. nih.govprinceton.eduyoutube.com These strategies are particularly valuable for constructing complex molecules like indenones.
A notable example is the recursive anion-mediated activation of ortho-bis-ynones, which triggers a Michael addition-aldol reaction-dehydrative rearrangement cascade to furnish 1-indenones in a single pot. nih.gov Another powerful approach involves a tandem phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization to produce functionalized alkylidene indanes and indanones. nih.gov This method demonstrates the utility of combining organocatalysis and transition metal catalysis. nih.gov
The Michael addition itself is a fundamental C-C bond-forming reaction, often used as a key step in tandem sequences. organic-chemistry.org For instance, a one-pot domino reaction involving a Michael addition and lactonization has been developed for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, which are structurally related to indenones. nih.gov
The table below highlights some one-pot and tandem reactions for the synthesis of indenones and related compounds.
| Reaction Type | Key Reactants | Key Features | Products |
| Recursive Anion-Triggered Tandem Reaction | ortho-Bis-ynones | Michael addition-aldol-dehydrative rearrangement cascade. nih.gov | 1-Indenones nih.gov |
| Tandem Phosphine–Palladium Catalysis | 2-Iodobenzylmalonate and alkynes | Michael addition followed by Heck cyclization. nih.gov | Functionalized alkylidene indanes and indanones nih.gov |
| Tandem Michael Addition-Elimination | 2,3-Dichloro indenones and alkyl/aryl amines | Catalyst-free conditions. researchgate.net | 2-Chloro-3-amino indenone derivatives researchgate.net |
| One-pot Domino Synthesis | Aryl glycine (B1666218) esters and α, β-unsaturated carbonyl compounds | Michael addition and lactonization. nih.gov | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones nih.gov |
Introduction and Modification of Methoxy (B1213986) and Methyl Substituents on the Indenone Skeleton
The functionalization of the indenone core, including the introduction of specific substituents like methoxy and methyl groups, is crucial for tuning the properties of the final molecule. This often relies on regioselective synthetic methods.
Regioselective Functionalization Approaches for Indenones
Achieving regioselectivity in the functionalization of indenones and related heterocyclic systems is a significant challenge due to the presence of multiple reactive sites. nih.gov However, various strategies have been developed to control the position of newly introduced functional groups.
Catalyst control is a powerful strategy for achieving regiodivergence. For example, in the carboacylation of 2-styryl ketones, the choice between a nickel or a rhodium catalyst can selectively produce either 2- or 3-substituted indanones. chinesechemsoc.org Similarly, palladium-catalyzed reactions often exhibit high regioselectivity. The palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes, for instance, leads to 2,3-disubstituted indenones with predictable regiochemistry. nih.gov
Directing groups are also instrumental in achieving regioselective C-H functionalization. nih.gov In the context of indoles, which are structurally related to indenones, directing groups have been crucial for achieving functionalization at specific positions of the benzene ring. nih.gov While not directly focused on 3-methoxy-2-methyl-1H-inden-1-one, these principles are applicable to the regioselective synthesis of substituted indenones.
The following table summarizes approaches for regioselective functionalization relevant to indenone synthesis.
| Methodology | Key Feature | Example Application | Outcome |
| Catalyst Control | Use of different transition metal catalysts. chinesechemsoc.org | Carboacylation of 2-styryl ketones with Ni or Rh catalysts. chinesechemsoc.org | Selective formation of 2- or 3-substituted indanones. chinesechemsoc.org |
| Palladium-Catalyzed Carbocyclization | Inherent regioselectivity of the catalytic cycle. nih.gov | Reaction of benzenecarbaldehydes with internal alkynes. nih.gov | High regioselectivity in the formation of 2,3-disubstituted indenones. nih.gov |
| Nickel-Catalyzed Larock Annulations | Redox-neutral arylation. rsc.org | Reaction of 2-formylphenyl trifluoromethanesulfonate with alkynes. rsc.org | Excellent regioselectivities for a range of indenones. rsc.org |
| FeCl3-Catalyzed Reaction | Cleavage of sp3 C-N bonds to generate benzyl cations. organic-chemistry.org | Reaction of N-benzylic sulfonamides with disubstituted alkynes. organic-chemistry.org | Highly regioselective synthesis of functionalized indenes. organic-chemistry.org |
| Palladium/Norbornene-Cocatalyzed C-H Alkylation | Direct C-H functionalization. organic-chemistry.org | Alkylation of NH-indoles at the C2 position. organic-chemistry.org | Excellent regioselectivity. organic-chemistry.org |
Stereochemical Control and Enantioselective Synthesis in Substituted Indenones
The synthesis of chiral molecules with a defined three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. In the context of substituted indenones and their saturated indanone counterparts, achieving stereochemical control is crucial. This control can be exerted through various strategies, including the use of chiral substrates or chiral auxiliaries. youtube.com
Substrate control involves utilizing a starting material that already possesses a stereocenter, which then directs the stereochemical outcome of subsequent reactions. youtube.com A more flexible approach is auxiliary control, where a temporary chiral group is attached to the molecule to direct a stereoselective reaction. Once the desired stereochemistry is established, the auxiliary is removed, having fulfilled its role. youtube.com
An efficient method for creating enantiomerically enriched 3-substituted indanones involves an intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction. This process has been shown to be highly versatile, allowing for the synthesis of either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, with the outcome dependent on the base used in the reaction. acs.org Another innovative approach achieves the synthesis of enantioenriched indanones through an asymmetric carbonyl-ene/intramolecular Heck cyclization starting from racemic silyloxyallenes. This method demonstrates excellent chirality transfer from optically active carbinols, facilitated by a palladium catalyst under microwave heating, resulting in high yields and short reaction times. nih.gov
These enantioselective strategies, while demonstrated primarily on the indanone core, lay the groundwork for developing chiral versions of indenones like this compound, where the introduction of a stereocenter can significantly impact biological activity.
Green Chemistry Principles and Sustainable Synthetic Routes for Indenones
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. acs.orgscispace.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and catalysts, and improved energy efficiency. acs.orgnovonesis.com The synthesis of indenones is an area where these principles are being actively applied.
Utilization of Organocatalysts and Recyclable Media
A significant drawback in catalysis can be the high cost and potential toxicity of metal catalysts, as well as the difficulty in separating them from the reaction product. Organocatalysts—small, metal-free organic molecules—offer a more sustainable alternative. nih.gov To further enhance their sustainability, these organocatalysts can be immobilized on solid supports or tagged for easy recovery and reuse, a critical factor for industrial-scale synthesis. beilstein-journals.orgresearchgate.net
Methods for catalyst recycling include:
Immobilization: Anchoring the catalyst to a solid support like silica (B1680970) or a polymer allows for simple filtration to recover the catalyst. researchgate.net
Lipophilic Tagging: Attaching a long hydrocarbon chain to the catalyst makes it soluble in non-polar solvents but insoluble in polar ones. After the reaction, changing the solvent allows the catalyst to precipitate and be recovered by filtration. nih.govbeilstein-journals.org
| Catalyst Type | Support/Tag | Recovery Method | Key Advantage |
| Organocatalyst | Silica, Polymers | Filtration | Avoids toxic metals, easy separation researchgate.net |
| Lipophilic Cinchona Squaramide | Octadecyl Chains | Solvent Precipitation | High recovery efficiency, reusable for multiple cycles nih.govbeilstein-journals.org |
| HPW@nano-SiO2 | Nano-Silica | Filtration | Simple recovery, demonstrated reuse in indenone derivative synthesis organic-chemistry.org |
Microwave-Assisted Synthesis of Indenone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This increased energy efficiency aligns perfectly with the principles of green chemistry. acs.org
The application of microwave irradiation has been successfully demonstrated in the synthesis of various indenone derivatives. For instance, a simple and efficient procedure for synthesizing N-(3-Hydro-3-phenyl nih.govresearchgate.netbenzacyclopentaindenylidene) derivatives from Inden-1-one utilizes microwave heating to achieve good yields of 62–78%. researchgate.net Similarly, the Nazarov cyclization of chalcones to form indanones is effectively promoted by microwave assistance. researchgate.net Palladium-catalyzed syntheses of enantioenriched indanones have also benefited from microwave heating, which facilitates rapid reactions and high yields. nih.gov This technology not only speeds up the synthesis but also allows for the use of solvent-free conditions in some cases, further reducing the environmental footprint of the process. rsc.org
| Reaction Type | Starting Materials | Product Type | Key Advantages of Microwave | Reference |
| Aniline Condensation | Inden-1-one, Aniline derivatives | N-substituted Indenylidene | Good yields (62–78%), simple procedure | researchgate.net |
| Nazarov Cyclization | Chalcones | Indanones | Efficient cyclization in trifluoroacetic acid | researchgate.net |
| Carbonyl-ene/Heck Cyclization | Silyloxyallenes, Carbinols | Enantioenriched Indanones | Short reaction times, high yields, excellent chirality transfer | nih.gov |
| Domino Reaction | Aryl aldehydes, Hippuric acid | N-acyl Indenones | Convenient, reusable catalyst, simple product isolation | organic-chemistry.org |
Water as a Sustainable Solvent in Indenone Synthesis
The vast majority of waste in chemical synthesis comes from the use of organic solvents, which are often toxic, flammable, and derived from finite fossil fuels. elgalabwater.comskpharmteco.com Water presents an ideal green alternative; it is abundant, non-toxic, non-flammable, and inexpensive. elgalabwater.comresearchgate.net While the low solubility of many organic compounds in water is a challenge, modern techniques are overcoming this limitation. nih.gov
One of the most promising approaches is "Chemistry in Water," which uses designer surfactants to form microscopic spheres called micelles in the water. evonik.com These micelles act as nanoreactors, creating a non-polar microenvironment where organic reactions can proceed efficiently. This technology not only replaces hazardous organic solvents but can also lead to improved reaction performance, higher yields, and reduced catalyst loading. evonik.com For example, the synthesis of bifunctionalized cyclopentenones, which are structurally similar to indenones, has been successfully achieved in water under microwave conditions, demonstrating high regioselectivity and excellent yields. rsc.org The use of water as a solvent is a key step toward making the synthesis of compounds like this compound truly sustainable. researchgate.net
Reaction Chemistry and Chemical Transformations of 3 Methoxy 2 Methyl 1h Inden 1 One Derivatives
Reactivity of the Indenone Carbonyl Group
The carbonyl group in 3-Methoxy-2-methyl-1H-inden-1-one derivatives is a key site for nucleophilic attack and reduction reactions. Standard ketone reactions can be employed to modify this functional group, leading to a variety of products.
Reduction Reactions: The reduction of the indenone carbonyl group can yield the corresponding indanone or indenol. The choice of reducing agent and reaction conditions determines the outcome. For instance, catalytic hydrogenation or the use of hydride reagents can be employed for this transformation.
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This can include organometallic reagents like Grignard or organolithium compounds, leading to the formation of tertiary alcohols.
Transformations Involving the Methoxy (B1213986) Substituent
The methoxy group at the 3-position is an ether linkage and can undergo cleavage under specific conditions, a reaction often referred to as demethylation. This transformation is valuable for unmasking a hydroxyl group, which can then be used for further functionalization.
Demethylation/Ether Cleavage: Cleavage of the methyl-oxygen bond is typically achieved using strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Common reagents for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). chem-station.comgoogle.comepo.org The choice of reagent can be critical to avoid unwanted side reactions, especially in complex molecules. chem-station.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the counter-ion. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The relative ease of cleavage can be influenced by the electronic nature of the aromatic ring.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) at low temperatures. | Effective for demethylation, but can be harsh. | chem-station.com |
| Hydrobromic acid (HBr) | Often used in acetic acid or as an aqueous solution with heating. | A classic method for ether cleavage. | chem-station.com |
| Aluminum chloride (AlCl₃) | Used with a variety of solvents and can offer regioselectivity in some cases. | A Lewis acid catalyst for demethylation. | google.comepo.org |
Reactions at the Methyl and Aromatic Ring Positions
The methyl group and the aromatic ring of the indenone system can also be sites for various chemical modifications, such as halogenation and alkylation. These reactions allow for the introduction of new functional groups that can alter the electronic properties and steric profile of the molecule.
Halogenation: Halogenation can occur at either the methyl group or the aromatic ring, depending on the reaction conditions and the specific halogenating agent used. For instance, radical halogenation conditions would favor substitution on the methyl group, while electrophilic aromatic substitution conditions would lead to halogenation of the benzene (B151609) ring. The directing effects of the existing substituents on the aromatic ring will influence the position of substitution.
Alkylation: Alkylation reactions can also be directed to different parts of the molecule. For example, Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring.
Cycloaddition Reactions of the Indenone System
The conjugated diene system within the indenone core makes it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com These reactions are powerful tools for constructing complex polycyclic systems. nih.gov
Diels-Alder Reactions: The indenone can act as the diene component in a [4+2] cycloaddition with a suitable dienophile. youtube.comyoutube.com The reactivity of the indenone in these reactions can be influenced by the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com The stereoselectivity and regioselectivity of the Diels-Alder reaction are important considerations in the synthesis of specific target molecules. youtube.com
[8+2] Cycloadditions: In some cases, indenone derivatives can participate in higher-order cycloadditions, such as [8+2] cycloadditions. For instance, 3-methoxy-3a-methyl-3aH-indene has been shown to undergo [8+2] cycloaddition reactions with certain dienophiles. rsc.org
| Reaction Type | Reactant | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Indenone (as diene) + Dienophile | Polycyclic adduct | Formation of a six-membered ring. | masterorganicchemistry.com |
| [8+2] Cycloaddition | 3aH-Indene derivative + Dienophile | Tricyclic system | Rearrangement of an initial [4+2] adduct can lead to the [8+2] product. | rsc.org |
Ring Expansion and Contraction Methodologies
The five-membered ring of the indenone system can be manipulated through ring expansion and contraction reactions to generate different carbocyclic frameworks.
Ring Expansion: A notable example is the two-step ring expansion of 1-indanones to 2-halo-1-naphthols, which proceeds through a gem-dihalocyclopropane intermediate. acs.org This methodology provides access to substituted naphthalene (B1677914) systems.
Ring Contraction: While less common for the indenone system itself, ring contraction methodologies are known in carbocyclic chemistry and could potentially be applied to derivatives of this compound to access novel strained ring systems. nih.gov
Derivatization Strategies for Enhanced Reactivity or Introduction of New Functionalities
The indenone core can be derivatized to enhance its reactivity in subsequent transformations or to introduce new functional groups that are valuable for specific applications. acs.orgresearchgate.net These strategies often involve multi-step synthetic sequences.
Rhodium-catalyzed C-H activation and cascade reactions have been developed for the synthesis of diverse difunctionalized indenones. acs.orgnih.gov These methods allow for the efficient construction of complex indenone derivatives under mild conditions. nih.gov The resulting functionalized indenones can then be further transformed into a variety of valuable compounds. acs.org
Another approach involves the synthesis of functionalized indenones through the reaction of sulfoxonium ylides with 1,3-diynes, catalyzed by rhodium(III). acs.org This method provides access to 3-aryl-2-alkynated indenones, which are challenging to synthesize by other means. acs.org
Computational and Theoretical Investigations of 3 Methoxy 2 Methyl 1h Inden 1 One and Indenone Analogs
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 3-Methoxy-2-methyl-1H-inden-1-one and its analogs, these calculations offer a detailed picture of their electronic makeup and thermodynamic stability.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and MPW1B95 (Modified Perdew-Wang 1-parameter model for kinetics), paired with basis sets such as 6-311G** and cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are commonly employed to achieve a balance between accuracy and computational cost.
In a study on 5,6-dimethoxy-1-indanone (B192829), a close analog of this compound, DFT calculations were performed using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry. nih.gov Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, the optimized geometrical parameters for 5,6-dimethoxy-1-indanone reveal the planarity of the indanone ring and the orientation of the methoxy (B1213986) groups. nih.gov
The choice of functional and basis set is critical. The B3LYP functional is known for its good performance in predicting geometries and energies for a wide range of organic molecules. nih.gov The 6-311G** basis set provides a flexible description of the electron distribution by including polarization functions on both heavy atoms and hydrogens, which is important for molecules with polar bonds like the carbonyl and methoxy groups in indenones. The cc-pVTZ basis set, being larger, can offer even higher accuracy, though at a greater computational expense.
Table 1: Representative Calculated Geometrical Parameters for an Indenone Analog (5,6-dimethoxy-1-indanone) using DFT (Note: This data is for an analog and serves to illustrate the type of information obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1=O11 | 1.22 |
| C2-C3 | 1.51 | |
| C4-C5 | 1.39 | |
| C5-O16 | 1.36 | |
| C6-O19 | 1.36 | |
| Bond Angle | C2-C1-C9 | 108.5 |
| C1-C2-C3 | 105.7 | |
| C4-C5-O16 | 115.3 | |
| C7-C6-O19 | 115.2 | |
| Dihedral Angle | C3-C2-C1-O11 | 179.8 |
| C5-C6-C7-C8 | 0.1 | |
| Data sourced from a computational study on 5,6-dimethoxy-1-indanone. nih.gov |
Calculation of Quantum Chemical Parameters
From the energies of the frontier molecular orbitals, several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These include:
E_HOMO (Highest Occupied Molecular Orbital energy): Related to the molecule's ability to donate electrons.
E_LUMO (Lowest Unoccupied Molecular Orbital energy): Related to the molecule's ability to accept electrons.
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO), which is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
Nucleophilicity (Nu): An index that measures the propensity of a species to donate electrons.
For the analog 5,6-dimethoxy-1-indanone, these parameters were calculated using the energies of the HOMO and LUMO orbitals. nih.gov Such calculations are invaluable for predicting how this compound might behave in chemical reactions, for instance, by identifying it as a potential electrophile or nucleophile. The energy gap, in particular, is a crucial parameter for understanding the kinetic stability of the molecule. nih.gov
Table 2: Calculated Quantum Chemical Parameters for an Indenone Analog (5,6-dimethoxy-1-indanone) (Note: This data is for an analog and illustrates the parameters derived from quantum chemical calculations.)
| Parameter | Value (eV) |
| E_HOMO | -6.45 |
| E_LUMO | -2.15 |
| Energy Gap (ΔE) | 4.30 |
| Hardness (η) | 2.15 |
| Softness (S) | 0.47 |
| Electrophilicity (ω) | 3.86 |
| Data sourced from a computational study on 5,6-dimethoxy-1-indanone. nih.gov |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations explore the dynamic behavior of the molecule, often in a biological environment.
For indenone derivatives, which have shown potential in drug discovery, molecular dynamics (MD) simulations are employed to study their interaction with biological targets, such as proteins. nih.gov An MD simulation tracks the movements of atoms over time, providing a detailed view of the conformational changes and binding stability of a ligand-protein complex.
Following MD simulations, post-processing analyses like Principal Component Analysis (PCA) based Free Energy Landscape (FEL) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations can be performed.
PCA-based FEL: This method reduces the complexity of the MD trajectory by identifying the principal modes of motion. The resulting free energy landscape reveals the most stable conformational states of the system and the energy barriers between them. nih.gov
MM/PBSA Calculations: This is a popular method to estimate the binding free energy of a ligand to a protein. It combines the molecular mechanics energy of the complex with a continuum solvation model to provide a more accurate prediction of binding affinity than simple docking scores. nih.govnih.gov The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Maps
The Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are key to understanding a molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For an indenone analog, the HOMO is typically located on the electron-rich aromatic ring and the methoxy groups, while the LUMO is often centered on the electron-deficient carbonyl group and the adjacent α,β-unsaturated system. nih.govnih.gov This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For an indenone derivative, the MEP map would likely show a strong negative potential around the carbonyl oxygen, making it a prime site for interaction with electrophiles or hydrogen bond donors. nih.govnih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of newly synthesized compounds.
TD-DFT for UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths. For 5,6-dimethoxy-1-indanone, TD-DFT calculations have been used to simulate its UV-Vis spectrum, showing good agreement with experimental data. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the GIAO method can provide theoretical chemical shifts that, when compared to experimental spectra, can confirm the structure of a molecule. For the indenone analog 5,6-dimethoxy-1-indanone, the calculated ¹H and ¹³C NMR chemical shifts showed a strong correlation with the experimental values, aiding in the complete assignment of the NMR signals. nih.gov
Table 3: Predicted Spectroscopic Data for an Indenone Analog (5,6-dimethoxy-1-indanone) (Note: This data is for an analog and illustrates the type of information obtained from computational predictions.)
| Spectroscopic Property | Computational Method | Predicted Value |
| UV-Vis (λ_max) | TD-DFT/B3LYP | 227 nm, 268 nm, 305 nm |
| ¹³C NMR Chemical Shift (C=O) | GIAO/B3LYP | ~205 ppm |
| ¹H NMR Chemical Shift (Methoxy) | GIAO/B3LYP | ~3.9 ppm |
| Data sourced from a computational study on 5,6-dimethoxy-1-indanone. nih.gov |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.
For reactions involving indenone derivatives, such as their synthesis or subsequent functionalization, DFT calculations can be used to model the reaction pathway. beilstein-journals.orgorganic-chemistry.org The process involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any proposed intermediates.
Transition State (TS) Search: Finding the first-order saddle point on the PES that connects reactants and products. This is a computationally demanding task that often requires specialized algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer methods.
Intrinsic Reaction Coordinate (IRC) Calculation: Once a transition state is located and confirmed (by having exactly one imaginary frequency), an IRC calculation is performed to verify that it correctly connects the desired reactants and products on the PES.
Advanced Applications of Indenone Scaffolds in Synthetic Chemistry
The indenone scaffold, a fused ring system composed of a benzene (B151609) ring and a cyclopentenone ring, serves as a crucial intermediate in the synthesis of a wide array of complex molecules. wikipedia.org Specifically, "3-Methoxy-2-methyl-1H-inden-1-one" is a key starting material, offering a versatile platform for constructing intricate molecular architectures. Its inherent reactivity and structural features are leveraged in various advanced applications within synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
